REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][CH:13](O)[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH:13]([CH3:14])[CH3:12])=[O:10])=[CH:6][CH:7]=1
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Name
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|
Quantity
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123 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
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96 g
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Type
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reactant
|
Smiles
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CC(C)O
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Name
|
|
Quantity
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9.6 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
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|
Quantity
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1.3 L
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 7 hours with a Dean-Stark separator
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Duration
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7 h
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Type
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WASH
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Details
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The solution is washed with a 10% aqueous solution of sodium carbonate (2×500 ml) and with water (2×500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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After drying over magnesium sulphate
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Type
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CUSTOM
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Details
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the solvent and the excess 2-propanol are evaporated in vacuo
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Type
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DISTILLATION
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Details
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The residue is distilled (51°-53°/3·10-2Torr)
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Name
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Type
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product
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Smiles
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FC1=CC=C(C=C1)CC(=O)OC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |